molecular formula C21H21N3O B11138353 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11138353
M. Wt: 331.4 g/mol
InChI Key: LGPQFXSKCHRKAK-UHFFFAOYSA-N
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Description

Structural Classification Within Indole Derivatives

This compound is a bis-indole alkaloid, a subclass of indole derivatives defined by the presence of two indole units within their molecular framework. The compound’s structure (C₂₁H₂₀N₄O₂) consists of a 1H-indole ring substituted with a methyl group at the 4-position, connected via an acetamide bridge to a 2-(1H-indol-3-yl)ethyl group. This configuration places it within the terpene indole alkaloid family, as it incorporates both indole and amide functional groups, common in bioactive natural products.

The acetamide linker between the two indole units is critical for its molecular rigidity and interaction with biological targets. The 4-methyl substitution on the indole ring enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs. Spectroscopic data from PubChem entries confirm the presence of characteristic N-H stretching vibrations at 3270 cm⁻¹ and carbonyl (C=O) absorption at 1650 cm⁻¹, consistent with its acetamide functionality.

Bis-indole derivatives like this compound often exhibit enhanced bioactivity compared to monomeric indoles due to synergistic interactions between the two aromatic systems. For instance, studies on similar bis-indoles demonstrate that electron-withdrawing groups on the phenyl ring can significantly improve cytotoxic activity, as observed in derivatives tested against K562 leukemia cells.

Historical Context of Bis-Indolic Compound Development

The synthesis of bis-indolic compounds originated in the late 19th century with the pioneering work of August Bischler and Richard Möhlau, who developed methods to couple indole precursors via condensation reactions. The classical Bischler-Möhlau indole synthesis involved reacting α-bromoacetophenones with excess aniline under harsh conditions, yielding 2-aryl-indoles. While this method faced challenges such as poor regioselectivity and low yields, it inspired subsequent modifications, including the Buu-Hoï and Blackhall-Thomson protocols, which employed milder catalysts like lithium bromide.

In the mid-20th century, the discovery of naturally occurring bis-indole alkaloids, such as vinblastine and vincristine from Catharanthus roseus, spurred interest in synthetic analogs for oncology. The compound this compound emerged from efforts to optimize the antitumor efficacy of bis-indoles by introducing alkyl substitutions and amide linkages. For example, Song et al. (2014) synthesized a series of bis-indole derivatives using a four-step protocol involving AlCl₃-catalyzed acylation and bismuth triflate-mediated cyclization, achieving IC₅₀ values of 56.19 µM against K562 cells for lead compounds.

Recent advancements in microwave-assisted synthesis and computational modeling have further refined the production of bis-indolic derivatives, enabling precise control over stereochemistry and functional group placement. These innovations have expanded the scope of bis-indoles beyond traditional applications, with contemporary research exploring their roles as NorA efflux pump inhibitors in antibiotic-resistant Staphylococcus aureus. Despite these strides, challenges persist in balancing hydrophobicity and plasma protein binding to optimize pharmacokinetic profiles.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25)

InChI Key

LGPQFXSKCHRKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methyl-1H-indol-1-yl)acetic Acid

Methodology :

  • N-Alkylation of 4-Methylindole :

    • React 4-methylindole (1.0 eq) with ethyl chloroacetate (1.2 eq) in anhydrous DMF using K₂CO₃ (2.0 eq) at 80°C for 12 h.

    • Yield : 78–85% (ethyl 2-(4-methyl-1H-indol-1-yl)acetate).

  • Ester Hydrolysis :

    • Treat the ester with 2 M NaOH in ethanol/water (1:1) at 60°C for 4 h.

    • Yield : 92–95% (2-(4-methyl-1H-indol-1-yl)acetic acid).

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.0 Hz, 1H, H-7), 6.95–7.10 (m, 3H, indole-H), 4.80 (s, 2H, CH₂CO), 2.40 (s, 3H, CH₃).

Synthesis of N-[2-(1H-Indol-3-yl)ethyl]amine

Methodology :

  • Reduction of Indole-3-acetonitrile :

    • Catalytic hydrogenation of indole-3-acetonitrile (1.0 eq) with Raney Ni in ethanol under H₂ (50 psi) at 25°C for 6 h.

    • Yield : 88% (2-(1H-indol-3-yl)ethylamine).

Key Characterization :

  • IR : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Amide Coupling via Carbodiimide Reagents

Methodology :

  • Activation of Carboxylic Acid :

    • Stir 2-(4-methyl-1H-indol-1-yl)acetic acid (1.0 eq) with TBTU (1.5 eq) and N-methylmorpholine (2.0 eq) in dry DCM at 0°C for 30 min.

  • Amine Addition :

    • Add 2-(1H-indol-3-yl)ethylamine (1.2 eq) and stir at 25°C for 12 h.

    • Workup : Wash with 5% NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 3:1).

    • Yield : 72–80% (target compound).

Alternative Coupling Agents :

ReagentSolventBaseYield (%)
EDC/HOBtDMFDIPEA68
DCC/DMAPTHF65
TBTUDCMLutidine80

Optimization and Side Reactions

Critical Parameters

  • Temperature : Reactions >50°C promote indole decomposition.

  • Solvent Polarity : DCM minimizes side reactions vs. DMF.

  • Stoichiometry : Excess amine (1.2 eq) improves coupling efficiency.

Common Side Products

  • Over-Alkylation :

    • Cause : Excess ethyl chloroacetate.

    • Mitigation : Use stoichiometric alkylating agents.

  • Ester Hydrolysis During Coupling :

    • Cause : Residual moisture.

    • Mitigation : Anhydrous conditions and molecular sieves.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 10.85 (s, 1H, NH indole), 7.55 (d, J = 8.0 Hz, 1H), 7.10–7.30 (m, 6H), 4.65 (s, 2H, CH₂CO), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.75 (t, J = 6.4 Hz, 2H, CH₂ indole), 2.40 (s, 3H, CH₃).

  • HRMS : m/z 363.1812 [M+H]⁺ (calc. 363.1815).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Batch Reactors : Use jacketed reactors with temperature control (±2°C).

  • Catalyst Recycling : Raney Ni recovery via filtration reduces costs.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its indole rings and acetamide group , enabling diverse chemical transformations:

Electrophilic Substitution on Indole Rings

  • Acylation : The electron-rich indole rings can undergo Friedel-Crafts acylation. For example, acetyl or pivaloyl groups may be introduced at specific positions (e.g., 3-position) to modulate pharmacokinetics .

  • Alkylation : Alkylation via SN2 or E2 mechanisms may occur at the ethyl linker, though steric hindrance from the acetamide group could limit accessibility.

Hydrolysis of the Acetamide Group

  • Acidic Hydrolysis : The acetamide bond can hydrolyze under strong acidic conditions (e.g., HCl) to yield carboxylic acids.

  • Basic Hydrolysis : Alkaline conditions (e.g., NaOH) may also cleave the amide, forming amines or carboxylates.

Oxidation and Reduction Reactions

  • Oxidation : The indole rings may undergo oxidation to form dihydroindoles or quinoline derivatives under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Reduction of carbonyl groups (if present) could yield alcohols or amines, though the acetamide group is generally resistant to reduction.

Amide Bond Formation

The coupling of the indole ethylamine with the acetamide moiety is a critical step. Mechanistically, this involves:

  • Activation of the carboxylic acid (e.g., as an EDC/HOBt intermediate).

  • Nucleophilic attack by the indole ethylamine’s amine group.

  • Liberation of byproducts (e.g., HOBt) and formation of the amide bond .

Protecting Group Strategies

The use of pivaloyl groups (as in ) demonstrates how steric protection can direct regioselective reactions. For example, protecting the indole nitrogen prevents unwanted side reactions during acylation or alkylation steps.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide, a compound characterized by its unique indole structure, has garnered attention in various scientific research applications, particularly in the fields of oncology and pharmacology. This article explores its potential applications, supported by detailed data tables and case studies.

Basic Information

  • Molecular Formula : C20H19N3O
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 1190292-81-9

Structural Characteristics

The compound features a complex indole framework, which is known for its biological activity. The presence of the acetamide functional group enhances its pharmacological properties.

Antitumor Activity

One of the most significant applications of this compound is its potential antitumor activity. Research indicates that derivatives of indole compounds exhibit notable efficacy against various cancer types, including colorectal and lung cancers.

Case Study: Antitumor Efficacy

A study highlighted the effectiveness of similar indole derivatives against solid tumors, showing promising results in vitro and in vivo. The compound was found to induce apoptosis in cancer cells through caspase-dependent pathways, particularly caspase-8 and caspase-3 activation .

Key Findings:

  • Caspase Activation : Research demonstrated that treatment with indole derivatives resulted in a dose-dependent increase in caspase activity, indicating a robust apoptotic response .
  • Cell Line Studies : Various human cancer cell lines (e.g., HeLa, MCF7, HepG2) were tested for cytotoxicity, revealing that certain derivatives exhibited IC50 values as low as 10.56 µM against HepG2 cells .

Antimicrobial Properties

Beyond its antitumor potential, this compound may also exhibit antimicrobial properties. Compounds with similar structural motifs have been investigated for their ability to combat bacterial infections.

Research Insights:

A study on N-substituted acetamides indicated that certain derivatives possess antimicrobial activity, suggesting that modifications to the indole structure can lead to enhanced efficacy against pathogens .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related indole-acetamide derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities/Properties References
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide (Target) 4-Methylindole, N-ethyl indole linkage ~363.4* Not explicitly reported; inferred from analogs
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide 4-Cl-phenyl on acetamide N; unsubstituted indole 284.74 Potential α-amylase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)ethylacetamide 4-Cl-benzoyl, 5-OMe, 2-Me indole; pyridyl-ethyl chain ~523.9* Protozoan CYP51 inhibition (antiparasitic)
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide 5-OH-indole on ethyl chain 218.26 Antioxidant/antihyperglycemic potential
N-Acetyltryptamine (N-[2-(1H-Indol-3-yl)ethyl]acetamide) Unsubstituted indole; simple ethyl-acetamide 202.25 Neurotransmitter analog; limited bioactivity
N-(2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)ethyl)acetamide 4-Cl-benzoyl, 5-OMe, 2-Me indole ~426.9* Anticancer (Bcl-2/Mcl-1 inhibition)
(S)-(−)-N-(1-Phenylethyl)-2-(1H-indol-3-yl)acetamide Chiral phenethyl group; unsubstituted indole 292.35 Chiral intermediate for alkaloid synthesis

*Calculated based on molecular formulas.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : Chloro (e.g., 4-Cl-phenyl in ) and nitro substituents (e.g., compound 10l in ) enhance anticancer and enzyme inhibitory activities, likely by increasing electrophilicity or target binding affinity.
  • Bulkier Groups : Pyridyl (compound 10m, ) or biphenyl () side chains improve selectivity for protein targets like Bcl-2/Mcl-1 or CYP51.
  • Hydroxy/Methoxy Groups : 5-OH or 5-OMe substitutions () correlate with antioxidant or antiparasitic effects, possibly via redox modulation or steric interactions.

Physicochemical Properties :

  • Melting Points : Derivatives with halogenated aryl groups (e.g., 10j in , m.p. 192–194°C) exhibit higher melting points than simpler analogs like N-acetyltryptamine, likely due to increased crystallinity.
  • Solubility : Polar groups (e.g., 5-OH in ) enhance aqueous solubility, whereas lipophilic substituents (e.g., naphthyl in 10k) favor membrane permeability.

Biological Activity Trends :

  • Anticancer Activity : Compounds with dual indole motifs (e.g., target compound) or chlorobenzoyl groups () show promise in targeting apoptosis regulators (Bcl-2/Mcl-1).
  • Enzyme Inhibition : Pyridyl-ethyl chains () and guanidine analogs () demonstrate specificity for CYP51 and α-amylase, respectively.

Synthetic Accessibility :

  • The target compound’s 4-methylindole moiety may require specialized coupling reagents (e.g., HATU in ) or protective groups (e.g., Boc in ) during synthesis, contrasting with simpler analogs like N-acetyltryptamine, which can be synthesized in fewer steps .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2C_{17}H_{18}N_2. The structure features two indole moieties connected by an ethyl chain to an acetamide group, which is crucial for its biological activity. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₁₈N₂
Molecular Weight270.34 g/mol
SMILESCC(C(=O)N)C1=CC=CC=C1N2C=CC=C2
InChIInChI=1S/C17H18N2/c1-13...

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available indole derivatives. Common methods include the use of coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole derivatives and the acetamide functional group .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, analogs showed potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA . This suggests that this compound could exhibit similar or enhanced antimicrobial properties due to its structural similarities.

Anticancer Activity

The anticancer potential of indole derivatives has been extensively documented. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For example, certain indole-based compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is involved in neurotransmission and may play a role in cancer progression .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in bacterial resistance and cancer cell proliferation, enhancing their therapeutic potential .
  • Biofilm Disruption : Some indole derivatives have demonstrated efficacy in inhibiting biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .

Study on Antimicrobial Efficacy

A recent study synthesized various indole derivatives and evaluated their antimicrobial activity against S. aureus and Mycobacterium tuberculosis. The results indicated that certain compounds had potent activity with MIC values significantly lower than those of standard antibiotics .

Study on Anticancer Properties

Another study focused on the anticancer effects of indole derivatives on A549 human lung carcinoma cells. The results showed that specific analogs led to a marked decrease in cell viability, with some compounds inducing apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide and its analogs?

  • Answer : The compound is synthesized via N-alkylation or coupling reactions involving indole derivatives and acetamide precursors. For example, indole-3-ethylamine intermediates are often reacted with activated acetamide moieties (e.g., chloroacetyl chloride) under basic conditions. Optimization of reaction parameters, such as temperature (e.g., reflux in dichloromethane or DMF) and catalysts (e.g., potassium iodide), is critical to improve yields, as seen in analogs with yields ranging from 6% to 98% depending on substituents .

Q. Which spectroscopic techniques are used to characterize this compound, and how are they interpreted?

  • Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly distinguishing indole NH signals (~10-12 ppm) and acetamide carbonyl peaks (~165-170 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How are preliminary biological activities (e.g., anticancer, antioxidant) evaluated for this compound?

  • Answer : In vitro assays include cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antioxidant activity via DPPH radical scavenging or FRAP assays. For instance, indole-acetamide derivatives exhibit IC₅₀ values in the micromolar range against Bcl-2/Mcl-1-dependent cancers, with substituents like nitro or pyridinyl groups enhancing activity .

Advanced Research Questions

Q. How can computational tools like MetaSite improve the metabolic stability of indole-acetamide derivatives?

  • Answer : MetaSite predicts metabolic "soft spots" by simulating cytochrome P450 (CYP) interactions. For example, phenethyl amides are prone to oxidative metabolism on the amide side chain. Introducing electron-deficient groups (e.g., fluorophenyl) or polar substituents (e.g., glycinyl) shifts metabolism to less critical regions (e.g., O-demethylation), as validated by microsomal stability assays and pharmacokinetic studies in rats .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Answer : Discrepancies often arise from substituent effects or assay conditions. For example, 4-chlorobenzoyl groups enhance COX-2 selectivity but reduce metabolic stability. Systematic SAR studies, paired with molecular docking (e.g., COX-2 active site analysis), clarify substituent contributions. Contradictions in tubulin inhibition vs. cytotoxicity may require orthogonal assays (e.g., microtubule polymerization vs. apoptosis markers) .

Q. How are advanced structural elucidation techniques applied to confirm regiochemistry in polyhalogenated analogs?

  • Answer : For iodinated derivatives, 2D NMR (e.g., ¹H-¹³C HMBC) identifies coupling between iodine-bearing carbons and adjacent protons. X-ray crystallography resolves regioselectivity in diiodo isomers, while ¹H-¹⁵N HSQC confirms indole NH environments in complex mixtures .

Q. What methodologies assess the compound's impact on bacterial virulence (e.g., quorum sensing)?

  • Answer : Anti-virulence activity is evaluated via biofilm inhibition assays (crystal violet staining), pyocyanin production (chloroform extraction), and qPCR for lasR gene expression. For example, indole-urea derivatives disrupt Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations by targeting LasR signaling .

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